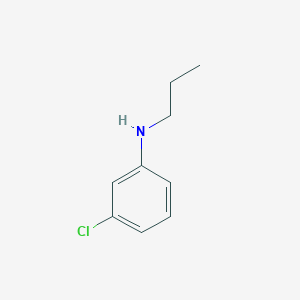

N-(3-chlorophenyl)-N-propylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-N-propylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a propyl group attached to the nitrogen atom, which is also bonded to a 3-chlorophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-propylamine typically involves the reaction of 3-chloroaniline with propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-(3-chlorophenyl)-N-propylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into different amines or hydrocarbons.

Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Secondary or tertiary amines, hydrocarbons.

Substitution: Various substituted phenylamines.

Applications De Recherche Scientifique

Pharmaceutical Applications

N-(3-chlorophenyl)-N-propylamine has been investigated for its potential therapeutic effects. Notably, it serves as an intermediate in the synthesis of various pharmaceuticals, including:

- Dapoxetine : A selective serotonin reuptake inhibitor (SSRI) used for treating premature ejaculation. The compound is utilized in the synthesis of dapoxetine hydrochloride through specific condensation reactions .

Case Study: Dapoxetine Synthesis

A detailed study on the synthesis of dapoxetine highlights the role of this compound as a crucial intermediate. The process involves:

- Starting Material : (R)-3-chloro-1-phenyl propyl alcohol.

- Reagents : Dimethylamine and various solvents.

- Yield : The synthesis achieved a yield of 58.6% for the desired product .

Material Science Applications

The compound is also used in the development of molecularly imprinted polymers (MIPs), which are tailored for selective adsorption of specific molecules from complex mixtures. This application is particularly relevant in:

- Biological Sample Analysis : MIPs can be engineered to selectively bind to target analytes in biological fluids, enhancing detection methods in clinical diagnostics .

Case Study: Molecularly Imprinted Polymers

Research on MIPs incorporating this compound demonstrates their effectiveness in:

- Selective Adsorption : MIPs showed high selectivity for target compounds in complex biological matrices, such as serum and urine.

- Performance Metrics : Studies reported particle sizes around 147 nm with a cross-linking degree of 75%, indicating robust structural integrity suitable for practical applications .

Biochemical Research

In biochemical contexts, this compound has been explored for its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Receptor Modulation : It may interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Case Study: Antimicrobial Efficacy

Research into derivatives of this compound indicated promising antimicrobial activity against pathogens such as Mycobacterium tuberculosis. Structural modifications enhanced bioactivity, highlighting the significance of this compound in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of N-(3-chlorophenyl)-N-propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-chlorophenyl)-N-propylamine

- N-(4-chlorophenyl)-N-propylamine

- N-(3-chlorophenyl)-N-ethylamine

Uniqueness

N-(3-chlorophenyl)-N-propylamine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.

Activité Biologique

N-(3-chlorophenyl)-N-propylamine, also known as 3-chloro-N-propylaniline, is a substituted propylamine characterized by a chlorinated aromatic ring, which significantly influences its biological activity. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H12ClN

- Molecular Weight : Approximately 173.65 g/mol

- Structure : The compound consists of a propyl group attached to an amine functional group and a 3-chlorophenyl group, enhancing its interaction with biological targets.

Biological Activities

Table 1: Comparison of Biological Activities

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Potential H3 receptor ligand | |

| 1-(3-Chlorophenyl)propylamine | Antidepressant effects | |

| N-[1-(3-chlorophenyl)propyl]hexan-1-amine | Varying pharmacokinetics |

Case Study: Neurotransmitter Modulation

A study exploring the effects of non-imidazole alkylamines on histamine H3 receptors found that compounds with similar structures to this compound could effectively modulate receptor activity. This modulation is crucial for developing treatments for conditions like narcolepsy and obesity due to their roles in appetite regulation and sleep .

Cytotoxic Studies

Research on various propylamine derivatives has shown that structural modifications can significantly impact cytotoxic activity against cancer cell lines like HCT-116 and HepG2. While specific data for this compound are not available, the trend suggests that similar compounds could be explored for their anti-cancer potential .

Safety and Toxicity

Information regarding the safety profile of this compound is still emerging. However, preliminary toxicity assessments indicate that compounds with similar structures may pose risks depending on dosage and exposure routes. It is essential to conduct thorough toxicological evaluations to ensure safe application in therapeutic contexts .

Propriétés

IUPAC Name |

3-chloro-N-propylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUAWLYFOEYNUKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC(=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.